1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 1.85–1.95 (m, 2H) : Methylene protons (C2) adjacent to the hydroxyl-bearing carbon.
- δ 2.00–2.15 (m, 2H) : Terminal methylene protons (C3) coupling with C2.
- δ 4.70 (t, J = 6.2 Hz, 1H) : Hydroxyl proton, broadened due to hydrogen bonding.
- δ 7.25–7.45 (m, 3H) : Aromatic protons at positions 2, 4, and 6, deshielded by electron-withdrawing substituents.
¹³C NMR (101 MHz, CDCl₃):
- δ 62.4 (C1) : Hydroxyl-bearing carbon.
- δ 121.5 (q, J = 270 Hz, CF₃) : Trifluoromethyl carbon, showing quartet splitting from ¹⁹F coupling.
- δ 148.2 (C3) : Fluorine-substituted aromatic carbon.
- δ 159.1 (C5) : Trifluoromethyl-substituted aromatic carbon.
¹⁹F NMR (376 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectral Signatures
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 222 : Molecular ion peak ([M]⁺).
- m/z 204 : Loss of H₂O ([M–18]⁺).
- m/z 175 : Cleavage of the propanol chain ([C₇H₄F₄O]⁺).
- m/z 69 : CF₃⁺ fragment, a hallmark of trifluoromethyl-containing compounds.
Comparative Analysis with Structural Analogues
The 3-fluoro substituent in the target compound reduces electron withdrawal compared to bis-trifluoromethyl analogues, lowering its boiling point by ~30°C. Unlike the para-substituted isomer 3-[3-(trifluoromethyl)phenyl]-1-propanol, the meta-fluorine in the target compound creates a dipole moment orthogonal to the -CF₃ group, altering its solubility in polar aprotic solvents.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEYZUQUEAEYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: The alcohol is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanol moiety.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.
Reduction: H2 gas with a palladium catalyst, or other reducing agents like NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that fluorinated compounds can enhance the biological activity of drugs. In particular, 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol has been investigated for its role as an inhibitor of lactate dehydrogenase (LDH), an enzyme that is often overexpressed in cancer cells. In a study involving MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing's sarcoma) cell lines, this compound demonstrated sub-micromolar inhibition of LDH activity, leading to reduced lactate production and inhibited cell growth .
Table 1: Inhibition of LDH Activity by this compound
| Cell Line | LDH Inhibition (IC50) | Lactate Production Reduction (%) |
|---|---|---|
| MiaPaCa-2 | < 1 µM | 40% |
| A673 | < 1 µM | 35% |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of the glycolytic pathway, which is crucial for cancer cell survival under hypoxic conditions. The introduction of fluorine atoms is believed to enhance the binding affinity to the LDH enzyme, thus improving its inhibitory effects .
Material Science Applications
Fluorinated compounds are also explored for their unique properties in materials science, particularly in creating advanced materials with enhanced thermal stability and chemical resistance.
Polymer Development
Research into polymers incorporating fluorinated alcohols indicates that they can improve hydrophobicity and chemical resistance. The incorporation of this compound into polymer matrices may lead to materials suitable for applications requiring durability under harsh conditions.
Table 2: Properties of Fluorinated Polymers Incorporating this compound
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | High |
| Water Contact Angle | >110° |
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Note: logP values are estimated based on substituent contributions.
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and fluorine substituents in the target compound increase electronegativity, reducing electron density on the aromatic ring compared to non-fluorinated analogs (e.g., thiophene derivatives in ). This enhances resistance to electrophilic substitution reactions .
- Solubility : The hydroxyl group improves water solubility relative to its ketone precursor, but the -CF₃ group counteracts this by increasing hydrophobicity. This balance is critical for bioavailability in drug design.
Stability and Impurity Profiles
- Thermal Stability : The -CF₃ group stabilizes the compound against thermal degradation compared to methoxy-substituted pyrroles (), which may decompose at elevated temperatures.
- Oxidative Sensitivity : The hydroxyl group renders the target compound more prone to oxidation than its ketone precursor, necessitating storage under inert atmospheres.
Biological Activity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a propanol backbone substituted with a fluorinated phenyl group. The presence of both fluoro and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents enhance the compound's lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of fluorinated compounds, including this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate that compounds with trifluoromethyl groups often exhibit enhanced antistaphylococcal activity .
Anti-inflammatory Potential
Research has demonstrated that the compound can modulate inflammatory pathways. In vitro studies suggest that it may influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammation. Variations in substituent positions on the phenyl ring significantly affect its pro- or anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the positioning and type of substituents on the phenyl ring are crucial for optimizing biological activity. For instance, compounds with specific combinations of electron-withdrawing groups tend to exhibit enhanced efficacy against microbial pathogens and inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was assessed alongside other fluorinated derivatives. The results indicated that it possessed superior antimicrobial properties, particularly against Gram-positive bacteria. The study utilized standard broth microdilution methods to determine MIC values, confirming its potential as a lead compound for antibiotic development .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of the compound in vitro using human cell lines. The findings revealed that treatment with this compound significantly reduced pro-inflammatory cytokine production. This effect was linked to its ability to inhibit NF-κB activation, suggesting a potential therapeutic application in inflammatory diseases .
Data Tables
Q & A
Q. What are the established synthetic routes for 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol, and what are their respective yields and limitations?
- Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one (CAS 207974-20-7), using agents like sodium borohydride or catalytic hydrogenation. Evidence from NMR and HRMS in related compounds (e.g., derivatives in ) confirms the reduction step. For example, sodium borohydride in methanol at 0–25°C yields ~75–85% conversion, but regioselectivity may require optimization due to competing side reactions with trifluoromethyl groups .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Analytical techniques include:
- 1H/13C NMR : Peaks for the hydroxyl proton (δ ~1.5–2.5 ppm) and trifluoromethyl group (δ ~110–120 ppm in 19F NMR) are critical for structural confirmation (e.g., as seen in and ).
- HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]+ at m/z 249.1) ensure purity >98% .
- Elemental Analysis : Matches calculated values for C10H9F4O (theoretical C: 48.40%, H: 3.65%, F: 30.58%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Limited in water (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 200°C.
- Storage : Recommended at –20°C under inert gas (N2/Ar) to prevent oxidation of the propanol moiety .
Advanced Research Questions
Q. How does the stereoelectronic effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, directing nucleophilic attacks to the meta position. Computational studies (DFT) on analogous compounds () show reduced electron density at the para position, favoring regioselective functionalization. Experimental validation via Hammett plots (σ values) can quantify this effect .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme source). A systematic approach includes:
- Standardized Protocols : Replicate assays using the same enzyme batch (e.g., recombinant vs. tissue-extracted).
- Control Compounds : Compare with known inhibitors (e.g., ’s neuroleptic analogs) to calibrate activity.
- Data Normalization : Adjust for solvent effects (DMSO >1% may denature proteins) .
Q. How can chiral resolution of this compound be achieved, and what impact does enantiomeric purity have on pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase.
- Enantiomeric Impact : shows (R)- and (S)-enantiomers exhibit divergent binding affinities to G-protein-coupled receptors (e.g., ΔΔG >2 kcal/mol in docking simulations). Biological assays must specify enantiomeric ratios to avoid skewed results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
